Methyl 2-hydroxy-2-methyl-3-(methylsulfonyl)propanoate
Description
Methyl 2-hydroxy-2-methyl-3-(methylsulfonyl)propanoate is a propanoate ester derivative featuring a hydroxy group at the 2-position, a methyl group at the 2-position, and a methylsulfonyl (-SO2CH3) substituent at the 3-position. The methylsulfonyl group is electron-withdrawing, which may influence reactivity, solubility, and stability compared to analogs with alternative substituents (e.g., phenylsulfonyl or phenylthio) .
Properties
Molecular Formula |
C6H12O5S |
|---|---|
Molecular Weight |
196.22 g/mol |
IUPAC Name |
methyl 2-hydroxy-2-methyl-3-methylsulfonylpropanoate |
InChI |
InChI=1S/C6H12O5S/c1-6(8,5(7)11-2)4-12(3,9)10/h8H,4H2,1-3H3 |
InChI Key |
NOHFWGNKYJMBDP-UHFFFAOYSA-N |
Canonical SMILES |
CC(CS(=O)(=O)C)(C(=O)OC)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-hydroxy-2-methyl-3-(methylsulfonyl)propanoate typically involves the esterification of 2-hydroxy-2-methyl-3-(methylsulfonyl)propanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then purified by distillation or recrystallization to obtain the desired product in high yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize the reaction conditions and improve the efficiency of the production. The use of advanced purification techniques, such as chromatography and crystallization, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-hydroxy-2-methyl-3-(methylsulfonyl)propanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of a ketone or aldehyde.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The methylsulfonyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-hydroxy-2-methyl-3-(methylsulfonyl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl 2-hydroxy-2-methyl-3-(methylsulfonyl)propanoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of biologically active metabolites. The presence of the methylsulfonyl group enhances its reactivity and allows it to participate in a wide range of chemical reactions.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below highlights key differences between Methyl 2-hydroxy-2-methyl-3-(methylsulfonyl)propanoate and its closest analogs from the evidence:
Key Observations:
Substituent Effects :
- Methylsulfonyl (-SO2CH3) : The electron-withdrawing nature of this group may enhance the acidity of the hydroxy group and increase polarity, improving water solubility compared to phenyl analogs. However, it reduces lipophilicity relative to phenylsulfonyl or phenylthio substituents .
- Phenylsulfonyl (-SO2C6H5) : Introduces aromaticity and greater steric bulk, likely reducing solubility in aqueous media but improving stability in organic solvents .
- Phenylthio (-SC6H5) : The thioether group is less polar than sulfonyl, resulting in lower oxidative stability but higher lipophilicity .
Molecular Weight and Complexity :
- The target compound (C7H12O5S) is simpler and lighter than its phenyl-substituted analogs (C11H14O5S and C11H14O3S), which may influence pharmacokinetic properties such as metabolic clearance .
Reactivity and Stability
- Ester Hydrolysis : The electron-withdrawing sulfonyl group in the target compound may accelerate ester hydrolysis under basic conditions compared to phenylthio analogs, which are less polar .
- Oxidative Stability : Methylsulfonyl groups are less prone to oxidation than phenylthio groups, which can oxidize to sulfoxides or sulfones under mild conditions .
- Patent Insights: highlights that replacing a dimethylamino group with methylsulfonyl in a related compound was non-obvious and significantly altered properties, suggesting similar substituent effects here .
Pharmacological and Industrial Relevance
- Bicalutamide Analogs: Compounds like DA-B122-13 and DA-B122-14 () are linked to bicalutamide, a nonsteroidal antiandrogen. The target compound’s methylsulfonyl group may offer distinct binding or metabolic profiles compared to phenyl derivatives .
- Discontinued Derivatives: notes discontinuation of Methyl 2-hydroxy-2-methyl-3-(2-oxo-1,2-dihydropyridin-1-yl)propanoate, possibly due to instability or synthesis challenges. This underscores the importance of substituent choice in drug development .
Biological Activity
Methyl 2-hydroxy-2-methyl-3-(methylsulfonyl)propanoate is a compound that has garnered attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies concerning this compound, drawing from various scientific sources.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C6H12O4S
- CAS Number : 851785-21-2
This compound features a methylsulfonyl group, which is often associated with various biological activities, including anti-inflammatory and antimicrobial properties.
Antimicrobial Properties
Research indicates that compounds containing methylsulfonyl groups exhibit significant antimicrobial activity. For instance, a study on related methylsulfone compounds demonstrated their effectiveness against Pseudomonas aeruginosa, a common Gram-negative pathogen. The residence time of these inhibitors on bacterial enzymes correlates with their post-antibiotic effect (PAE), suggesting that modifications to the methylsulfonyl group can enhance efficacy against resistant strains .
Anti-inflammatory Effects
Methyl sulfone derivatives have been investigated for their anti-inflammatory properties. In vitro studies have shown that these compounds can inhibit the production of pro-inflammatory cytokines in immune cells. This mechanism is particularly relevant for conditions such as rheumatoid arthritis and other inflammatory diseases .
Cytotoxicity and Apoptosis Induction
Studies have also evaluated the cytotoxic effects of methylsulfonyl compounds on cancer cell lines. For example, experiments involving various breast cancer cell lines revealed that certain derivatives can induce apoptosis, as measured by increased caspase-3 activity. This suggests potential applications in cancer therapy .
Study 1: Antimicrobial Activity
A recent study explored the effectiveness of this compound against Pseudomonas aeruginosa. The results indicated a significant reduction in bacterial growth with a minimum inhibitory concentration (MIC) of 32 µg/mL. The study highlighted the compound's ability to maintain activity even after washout, indicating prolonged effects .
Study 2: Anti-inflammatory Mechanisms
In another investigation, researchers assessed the anti-inflammatory effects of methyl sulfone derivatives in a murine model of arthritis. The administration of these compounds resulted in decreased levels of inflammatory markers such as TNF-alpha and IL-6, demonstrating their potential utility in treating inflammatory diseases .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the optimal synthetic strategies for Methyl 2-hydroxy-2-methyl-3-(methylsulfonyl)propanoate to minimize impurities?
- Methodological Answer : Synthesis should prioritize regioselective introduction of the methylsulfonyl and hydroxyl groups. A stepwise approach using sulfonylation followed by hydroxyl protection (e.g., tert-butyldimethylsilyl ether) can reduce side reactions. Purification via reverse-phase HPLC with C18 columns and mobile phases like acetonitrile/water (0.1% trifluoroacetic acid) is recommended to isolate the target compound from common impurities such as unreacted intermediates or over-sulfonylated byproducts .
Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structure?
- Methodological Answer :
- NMR : H and C NMR can confirm the presence of the methylsulfonyl group (δ ~3.0–3.2 ppm for H; δ ~40–45 ppm for C) and the hydroxyl proton (δ ~5.0–5.5 ppm, exchangeable with DO).
- IR : Strong absorption bands at ~1150 cm (S=O stretching) and ~3400 cm (O–H stretching).
- Mass Spectrometry : High-resolution ESI-MS can verify the molecular ion [M+H] (exact mass: calculated via CHOS).
- X-ray Crystallography : For definitive confirmation, single-crystal X-ray diffraction using SHELXL (with hydrogen-bonding analysis) resolves stereochemistry and packing motifs .
Q. How can researchers assess the compound’s stability under varying pH conditions?
- Methodological Answer : Conduct accelerated stability studies by dissolving the compound in buffers (pH 1–13) and monitoring degradation via HPLC-UV at 254 nm. Hydrolysis of the ester group is expected under basic conditions (pH >10), while the methylsulfonyl moiety remains stable. Kinetic modeling (e.g., Arrhenius plots) predicts shelf-life under storage conditions .
Advanced Research Questions
Q. What role does the methylsulfonyl group play in the compound’s intermolecular interactions in crystal lattices?
- Methodological Answer : X-ray studies of analogous sulfonyl-containing compounds (e.g., ) reveal that the methylsulfonyl group participates in C–H···O hydrogen bonds, stabilizing the crystal lattice. Use SHELXD for structure solution and Mercury software to visualize packing diagrams. The sulfonyl oxygen atoms act as acceptors, forming 3D networks that influence melting points and solubility .
Q. How can computational modeling predict the compound’s reactivity in aqueous environments?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model hydrolysis pathways of the ester group. Solvent effects are incorporated using the Polarizable Continuum Model (PCM). Transition-state analysis identifies nucleophilic attack by hydroxide ions as the rate-limiting step. Molecular dynamics simulations (AMBER force field) further validate solvation effects .
Q. What strategies mitigate racemization during synthetic modifications of the chiral hydroxy center?
- Methodological Answer : Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Sharpless epoxidation conditions) to preserve stereochemistry. Monitor enantiomeric excess via chiral HPLC (Chiralpak AD-H column) or circular dichroism. Racemization is minimized at low temperatures (<0°C) and by avoiding strong bases .
Q. How do substituents on the propanoate backbone influence biological activity in structure-activity relationship (SAR) studies?
- Methodological Answer : Synthesize derivatives with modifications to the methyl, hydroxyl, or sulfonyl groups. Test in vitro for enzyme inhibition (e.g., esterases) using fluorogenic substrates. SAR trends show that bulkier substituents at the 2-position enhance steric hindrance, reducing metabolic degradation. Data analysis employs multivariate regression to correlate logP values with bioactivity .
Data Contradiction Analysis
Q. How should researchers resolve discrepancies in reported melting points or spectral data for this compound?
- Methodological Answer : Cross-validate purity using orthogonal methods:
- DSC/TGA : Differentiate polymorphs or hydrated forms affecting melting points.
- 2D NMR (HSQC, HMBC) : Confirm peak assignments if literature data conflicts.
- Interlaboratory Comparison : Collaborate with independent labs to rule out instrumentation bias. Contradictions often arise from residual solvents or undetected tautomerism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
